molecular formula C12H15N3O B7562994 N-((1H-Imidazol-2-yl)methyl)-1-(4-methoxyphenyl)methanamine

N-((1H-Imidazol-2-yl)methyl)-1-(4-methoxyphenyl)methanamine

Cat. No.: B7562994
M. Wt: 217.27 g/mol
InChI Key: XRAHWJMOHGNSAT-UHFFFAOYSA-N
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Description

N-((1H-Imidazol-2-yl)methyl)-1-(4-methoxyphenyl)methanamine is a compound that features an imidazole ring attached to a methoxyphenyl group via a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Imidazol-2-yl)methyl)-1-(4-methoxyphenyl)methanamine typically involves the reaction of 1H-imidazole-2-carbaldehyde with 4-methoxybenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Imidazol-2-yl)methyl)-1-(4-methoxyphenyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-((1H-Imidazol-2-yl)methyl)-1-(4-methoxyphenyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1H-Imidazol-2-yl)methyl)-1-(4-methoxyphenyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecules. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-((1H-Imidazol-2-yl)methyl)-1-phenylmethanamine
  • N-((1H-Imidazol-2-yl)methyl)-1-(4-hydroxyphenyl)methanamine
  • N-((1H-Imidazol-2-yl)methyl)-1-(4-chlorophenyl)methanamine

Uniqueness

N-((1H-Imidazol-2-yl)methyl)-1-(4-methoxyphenyl)methanamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-1-(4-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-16-11-4-2-10(3-5-11)8-13-9-12-14-6-7-15-12/h2-7,13H,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAHWJMOHGNSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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